N-[4-Bromo-2-(trifluoromethoxy)phenyl]-5-chloro-2-hydroxybenzamide

Epigenetics BRD4 Bromodomain

N-[4-Bromo-2-(trifluoromethoxy)phenyl]-5-chloro-2-hydroxybenzamide (CAS 634186-07-5) is a synthetic benzamide derivative characterized by a 5-chloro-2-hydroxybenzamide core coupled to a 4-bromo-2-(trifluoromethoxy)phenyl moiety. It demonstrates binding affinity to bromodomain-containing protein 4 (BRD4; Kd = 6.8 µM via ITC) and CREB-binding protein (CBP; Kd = 18.1 µM), as recorded in authoritative public databases.

Molecular Formula C14H8BrClF3NO3
Molecular Weight 410.57 g/mol
CAS No. 634186-07-5
Cat. No. B12587923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-Bromo-2-(trifluoromethoxy)phenyl]-5-chloro-2-hydroxybenzamide
CAS634186-07-5
Molecular FormulaC14H8BrClF3NO3
Molecular Weight410.57 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)C(=O)NC2=C(C=C(C=C2)Br)OC(F)(F)F)O
InChIInChI=1S/C14H8BrClF3NO3/c15-7-1-3-10(12(5-7)23-14(17,18)19)20-13(22)9-6-8(16)2-4-11(9)21/h1-6,21H,(H,20,22)
InChIKeyGUFFAGKWWCWSQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-Bromo-2-(trifluoromethoxy)phenyl]-5-chloro-2-hydroxybenzamide (CAS 634186-07-5): Structural Overview & Procurement Context


N-[4-Bromo-2-(trifluoromethoxy)phenyl]-5-chloro-2-hydroxybenzamide (CAS 634186-07-5) is a synthetic benzamide derivative characterized by a 5-chloro-2-hydroxybenzamide core coupled to a 4-bromo-2-(trifluoromethoxy)phenyl moiety. It demonstrates binding affinity to bromodomain-containing protein 4 (BRD4; Kd = 6.8 µM via ITC) and CREB-binding protein (CBP; Kd = 18.1 µM), as recorded in authoritative public databases [1]. This compound serves as a valuable tool for epigenetic probe discovery and structure-activity relationship (SAR) exploration, particularly where halogen-substituted benzamides are required for target engagement studies.

Why N-[4-Bromo-2-(trifluoromethoxy)phenyl]-5-chloro-2-hydroxybenzamide Cannot Be Replaced by Common 5-Chloro-2-hydroxybenzamide Analogs


The 5-chloro-2-hydroxybenzamide scaffold is a privileged chemotype in epigenetic regulation (e.g., BRD4, CBP) and aquaporin modulation. However, simple substitution with commercially available analogs like N-(4-bromophenyl)-5-chloro-2-hydroxybenzamide or N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide fails to replicate the orthogonal halogen-bonding interactions conferred by the 4-bromo-2-(trifluoromethoxy)phenyl pharmacophore [2] [3]. Procuring this specific compound is critical for maintaining ligand-target binding geometry in SAR studies, as evidenced by distinct binding profiles in BRD4 and CBP isothermal titration calorimetry assays [1].

N-[4-Bromo-2-(trifluoromethoxy)phenyl]-5-chloro-2-hydroxybenzamide: Quantitative Differentiation Evidence Against Closest Analogs


BRD4 Bromodomain 1 Binding Affinity: Differentiation from 4-Bromo Des-OCF3 Analog

The target compound binds BRD4 bromodomain 1 with a Kd of 6.8 µM (ITC), whereas the 4-bromo des-trifluoromethoxy analog N-(4-bromophenyl)-5-chloro-2-hydroxybenzamide shows no detectable BRD4 binding (Kd > 50 µM) [1] [2]. The trifluoromethoxy group provides a critical orthogonal interaction that enhances bromodomain engagement by >7-fold.

Epigenetics BRD4 Bromodomain ITC

CBP Bromodomain Binding Affinity: Selectivity Profile Against AER-270

This compound binds CBP with a Kd of 18.1 µM, while AER-270 (N-[3,5-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide) exhibits >50 µM affinity for CBP [1] [2]. The specific halogen pattern thus imparts a >2.8-fold selectivity advantage for CBP over AER-270.

CBP/p300 Epigenetics Selectivity ITC

Physicochemical Differentiation: Lipophilicity (cLogP) and CNS Permeability Potential

The calculated cLogP of the target compound is 4.2, which is 1.5 log units lower than the 3,5-bis-CF3 analog (cLogP 5.7) [1] [2]. This improved lipophilic ligand efficiency (LLE) suggests reduced promiscuity and better developability for CNS indications, where high lipophilicity is associated with increased toxicity risk.

Physicochemical Properties CNS Penetration Lipophilicity Drug-likeness

Positional Isomer Selectivity: 4-Bromo vs. 2-Bromo Substitution Impact on Target Engagement

The 4-bromo isomer (target compound) retains BRD4 BD1 Kd of 6.8 µM, while the 2-bromo positional isomer N-[2-bromo-4-(trifluoromethoxy)phenyl]-5-chloro-2-hydroxybenzamide shows a >5-fold loss in affinity (Kd ~35 µM) due to steric clash with the ZA-loop of BRD4 [1] [2]. This positional specificity is critical for maintaining the binding pose.

Positional Isomer SAR Selectivity Bromodomain

p300 Binding: Polypharmacology Advantage Over Single-Target Inhibitors

The target compound engages p300 with Kd = 22.6 µM, while AER-270 shows no detectable binding to p300 [1] [2]. This dual BRD4/p300 engagement profile is desirable for epigenetic polypharmacology strategies aimed at MYC-driven cancers, differentiating it from single-target BRD4 inhibitors.

p300 Epigenetics Polypharmacology ITC

ADME/Tox Risk Mitigation: Reduced hERG Liability Compared to 4-Amino Analogs

In silico predictions indicate a lower hERG inhibition probability (pIC50 < 5.0) for the 4-bromo-2-trifluoromethoxy analog compared to 4-amino-2-chlorophenyl analogs (pIC50 ~6.2) [1], attributed to the electron-withdrawing nature of the bromo/trifluoromethoxy substituents reducing the basicity of the amide nitrogen.

Safety Pharmacology hERG Cardiotoxicity Lead Optimization

N-[4-Bromo-2-(trifluoromethoxy)phenyl]-5-chloro-2-hydroxybenzamide: Validated Research and Industrial Application Scenarios


Epigenetic Chemical Probe for BRD4/CBP/p300 Polypharmacology Studies

Researchers investigating transcriptional addiction in MYC-driven cancers (e.g., multiple myeloma, acute myeloid leukemia) can employ this compound as a dual BRD4/CBP/p300 inhibitor scaffold. Its unique polypharmacology profile (Kd: BRD4 = 6.8 µM, CBP = 18.1 µM, p300 = 22.6 µM) allows interrogation of cooperative epigenetic mechanisms not accessible with single-target inhibitors like JQ1 or AER-270. [1]

SAR-driven Lead Optimization for CNS-Penetrant Epigenetic Inhibitors

Medicinal chemistry teams focusing on CNS indications (e.g., glioblastoma, Alzheimer's-related epigenetic dysregulation) can leverage the compound's favorable cLogP (~4.2) and predicted low hERG liability as a starting point for lead optimization. The bromine handle enables further diversification via Suzuki coupling, facilitating exploration of blood-brain barrier permeability and target engagement in the CNS. [2]

Calibration Standard for Biophysical Assays (SPR, ITC) Targeting Bromodomains

Biophysics laboratories can use the compound as a reference ligand for calibrating isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) assays measuring bromodomain binding. Its well-characterized binding constants (Kd BRD4 = 6.8 µM, CBP = 18.1 µM) provide a reproducible benchmark for quality control of bromodomain protein batches and assay reproducibility assessments. [1]

Negative Control Compound for Aquaporin-4 (AQP4) Screening Campaigns

Given that the 5-chloro-2-hydroxybenzamide scaffold is a known AQP4 inhibitor pharmacophore, this compound (which lacks the 3,5-bis-CF3 motif of AER-270) serves as a valuable negative control in AQP4 functional assays. Its weak AQP4 inhibition relative to AER-270 enables researchers to validate the target-specificity of positive hits identified in high-throughput screening campaigns. [3]

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